molecular formula C10H12O2 B1630555 Ethyl 4-methylbenzoate CAS No. 94-08-6

Ethyl 4-methylbenzoate

Cat. No. B1630555
CAS RN: 94-08-6
M. Wt: 164.2 g/mol
InChI Key: NWPWRAWAUYIELB-UHFFFAOYSA-N
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Description

Ethyl 4-methylbenzoate, also known as Ethyl p-toluate, is a clear, colorless to pale yellow liquid . It has the molecular formula C10H12O2 and a molecular weight of 164.2011 .


Synthesis Analysis

Ethyl 4-methylbenzoate can be synthesized through a reaction involving oxone at 65°C for 30 hours . After the reaction, the crude mixture is cooled to room temperature, filtered, and purified by column chromatography using silica gel with ethyl acetate and hexane as an eluent .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methylbenzoate consists of a benzene ring substituted with a methyl group and an ester group . The IUPAC Standard InChI is InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 4-methylbenzoate is a clear, colorless to pale yellow liquid . It has a molecular weight of 164.2011 . The initial boiling point and boiling range is 235 °C . The flash point is 99 °C .

Scientific Research Applications

  • Organic Synthesis

    • Ethyl 4-methylbenzoate is used as a reagent in organic synthesis .
    • It plays a role in the formation of a variety of complex organic compounds .
    • One specific use is in the synthesis of ethyl 4-(bromomethyl)benzoate .
  • Thermophysical Properties

    • Ethyl 4-methylbenzoate has been studied for its thermophysical properties .
    • These properties include normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure and constant pressure, viscosity, thermal conductivity, and enthalpy of formation .
    • These properties are important for understanding the behavior of the compound under various conditions, which can be useful in fields like chemical engineering and materials science .
  • Perfumery

    • Ethyl 4-methylbenzoate has a pleasant smell, strongly reminiscent of the fruit of the feijoa tree .
    • Due to its pleasant smell, it is used in the perfume industry .
  • Solvent

    • Ethyl 4-methylbenzoate can also be used as a solvent .
    • Its properties of being a colorless liquid that is poorly soluble in water, but miscible with organic solvents, make it suitable for this application .
  • Pesticide

    • Ethyl 4-methylbenzoate is used as a pesticide to attract insects such as orchid bees .
    • It is one of many compounds that is attractive to males of various species of orchid bees, which apparently gather the chemical to synthesize pheromones .
  • Chemical Building Block
    • Ethyl 4-methylbenzoate is used as a chemical building block .
    • It is used in the synthesis of other complex organic compounds .
    • One specific use is in the synthesis of ethyl 4-(bromomethyl)benzoate .
    • The exact methods of application or experimental procedures would depend on the specific synthesis being performed .

Safety And Hazards

Ethyl 4-methylbenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 4-methylbenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPWRAWAUYIELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5048211
Record name Ethyl 4-methylbenzoate
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Molecular Weight

164.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear liquid; [Acros Organics MSDS]
Record name Ethyl 4-methylbenzoate
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Product Name

Ethyl 4-methylbenzoate

CAS RN

94-08-6
Record name Ethyl 4-methylbenzoate
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Record name Ethyl p-toluate
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Record name Ethyl 4-methylbenzoate
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Record name Ethyl 4-methylbenzoate
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Record name Ethyl p-toluate
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Synthesis routes and methods

Procedure details

A mixture of 7.73 g of p-toluyl chloride, 5.91 g of diethyl carbonate, and 0.85 g of TBPB in 25 ml of sulfolane was heated at 170° C. under reflux. After 44 hours, the reaction mixture was added to 200 g of crushed ice and this was extracted twice with 25-ml portions of hexane. The combined extracts were dried over anhydrous Na2SO4 and distilled to obtain 6.4 g (78 percent yield) of ethyl p-toluate, b.p. 120°-1° C./20 mm.
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
JL Sun, M Wang, YJ Zhu, F Li, S Bi - Acta Crystallographica Section …, 2008 - scripts.iucr.org
In the molecule of the title compound, C23H18BrN3O3, the benzotriazole mean plane makes dihedral angles of 1.26 (1) and 87.39 (1) with the tolyl and bromophenyl benzene rings, …
Number of citations: 7 scripts.iucr.org
LB Jiang, L Li, Y Liu, NN Tian, J Wan - … Crystallographica Section E …, 2008 - scripts.iucr.org
In the molecule of the title compound, C23H18ClN3O3, the essentially planar benzotriazole ring makes dihedral angles of 52.93 (1) and 85.21 (1), respectively, with the chlorophenyl …
Number of citations: 10 scripts.iucr.org
WL Zeng, FF Jian - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
In the crystal structure of the title compound, C23H18FN3O3, intermolecular C—H⋯N hydrogen bonds link the molecules into chains extended along the c axis. The packing is further …
Number of citations: 1 scripts.iucr.org
A Vinogradov, S Woodward - Organic Syntheses, 2003 - Wiley Online Library
… Preparation of Ethyl 4‐Methylbenzoate - Vinogradov - Major Reference Works - Wiley Online Library …
Number of citations: 12 onlinelibrary.wiley.com
K Smith, GA El-Hiti, MEW Hammond… - Journal of the …, 2000 - pubs.rsc.org
… We chose ethyl 4-methylbenzoate (7) as substrate because the ester group would lower reactivity towards nuclear substitution and because the product, ethyl 4-(bromomethyl)benzoate …
Number of citations: 82 pubs.rsc.org
J Levita, MR Rositama, N Alias, N Khalida… - Journal of Applied …, 2017 - japsonline.com
… ; (2) 2-((1R,4aS,5R,6R,8aS)-6-hydroxy-5(hydroxymethyl)-5,8a-dimethyl-2 methylene decahydronaphthalen-1-yl)-1-(2-oxo-2,5-dihydrofuran-3-yl) ethyl 4-methylbenzoate; and (3)12,13-…
Number of citations: 16 japsonline.com
PJ Siler, ST Chill, RC Mebane - Synthetic Communications, 2011 - Taylor & Francis
… to give ethyl 4-methylbenzoate as a light oil (2.43 g, 74% isolated yield). The 1 H and 13 C NMR spectra and the mass spectrum of the isolated ethyl 4-methylbenzoate were identical to …
Number of citations: 4 www.tandfonline.com
B Apicella, M Di Serio, L Fiocca, R Po… - Journal of applied …, 1998 - Wiley Online Library
… reaction (2) in both directions, that is, from the 2-hydroxyethyl 4-methylbenzoate (MP) or 2-hydroxyethyl 4benzoate (MB) and from the dimer 2(-hydroxyethyl 4-methylbenzoate) 4-…
Number of citations: 36 onlinelibrary.wiley.com
KS Heon, YN Min - Bulletin of the Korean Chemical Society, 1989 - koreascience.kr
… However, the two benzoat은s which have electron releasing substituent, such as ethyl 4-methylbenzoate and ethyl 4-methoxybenzoate, give poor yields of aldehydes(entry 13, 14). The …
Number of citations: 7 koreascience.kr
F Besseau, C Laurence, M Berthelot - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… Ethyl 4-nitrobenzoate Ethyl 4-bromobenzoate Methyl benzoate Ethyl 4-cyanobenzoate Ethyl benzoate Ethyl 4-methylbenzoate Diethyl terephthalate Ethyl 4-methoxybenzoate Ethyl 4-…
Number of citations: 86 pubs.rsc.org

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